Pravachol
Description
Structure
3D Structure
Properties
Molecular Formula |
C23H35O7- |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C23H36O7/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28/h5-6,9,13-14,16-20,22,24-26H,4,7-8,10-12H2,1-3H3,(H,27,28)/p-1/t13-,14-,16+,17+,18+,19-,20-,22-/m0/s1 |
InChI Key |
TUZYXOIXSAXUGO-PZAWKZKUSA-M |
SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)O |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)O |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)O |
Origin of Product |
United States |
Molecular and Biochemical Mechanisms of Pravastatin Action
Direct Enzyme Inhibition: HMG-CoA Reductase
Pravastatin (B1207561) exerts its primary effect by targeting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (HMGCR). wikipedia.orgpatsnap.come-lactancia.orgmdpi.com This enzyme plays a critical role as the rate-limiting step in the mevalonate (B85504) pathway, the primary route for de novo cholesterol synthesis in the liver. wikipedia.orgpatsnap.come-lactancia.orghelsinki.fi
Reversible Competitive Inhibition Kinetics and Molecular Interactions
Pravastatin functions as a reversible competitive inhibitor of HMG-CoA reductase. wikipedia.orge-lactancia.org This means that pravastatin competes with the natural substrate, HMG-CoA, for binding to the enzyme's active site. patsnap.come-lactancia.orghelsinki.fi By occupying the active site, pravastatin sterically hinders the binding of HMG-CoA, thus impeding the catalytic conversion of HMG-CoA to mevalonate. wikipedia.org
Statins, including pravastatin, generally exhibit a higher affinity for the HMG-CoA reductase enzyme compared to the endogenous substrate HMG-CoA. mdpi.com While HMG-CoA binds with a Michaelis constant (Km) typically in the micromolar range (e.g., 4 µM), statins demonstrate enzyme inhibitor binding constants (Ki) in the nanomolar range. mdpi.com This significantly lower Ki reflects the tighter binding of statins to the enzyme, allowing them to effectively compete with much higher cellular concentrations of HMG-CoA. mdpi.com
Structural Basis of Binding at the Active Site of HMG-CoA Reductase
The catalytic portion of human HMG-CoA reductase exists as a tetramer, with active sites located at the interface of two monomers within each dimer. proteopedia.orgnih.gov Pravastatin binds within the active site of HMG-CoA reductase, specifically occupying the region where the HMG-CoA substrate would normally bind. helsinki.fiproteopedia.org
Structural studies, often utilizing crystal structures of HMG-CoA reductase in complex with statins (though specific crystal structures for pravastatin were not detailed in the search results, the general mechanism for statins applies), reveal key interactions. proteopedia.orgbiorxiv.org Statins contain an HMG-CoA-like pharmacophore that mimics the native substrate, allowing them to bind to the same pocket. mdpi.combiorxiv.org This binding involves several polar interactions with amino acid residues within the enzyme's active site, particularly within the "cis-loop" region. proteopedia.orgbiorxiv.org For instance, residues like Ser 684, Asp 690, Lys 691, and Lys 692 are involved in polar interactions with the statin molecule. proteopedia.org Hydrogen bond interactions between residues such as Glu 559 and Asp 767 and the O5-hydroxyl group of statins are also observed. proteopedia.org The hydrophobic ring structures present in statins also contribute to binding by interacting with hydrophobic regions within the L-domain of the enzyme, further stabilizing the complex and sterically impeding HMG-CoA binding. mdpi.combiorxiv.org
Implications for the Mevalonate Pathway and Cholesterol Biosynthesis
The inhibition of HMG-CoA reductase by pravastatin directly impacts the mevalonate pathway. wikipedia.orgpatsnap.come-lactancia.orgwikipedia.orgoup.com By blocking the conversion of HMG-CoA to mevalonate, pravastatin effectively reduces the production of this key precursor molecule. wikipedia.orgpatsnap.come-lactancia.orgwikipedia.org
The mevalonate pathway is responsible for the synthesis of not only cholesterol but also a variety of essential isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). wikipedia.orgoup.comresearchgate.net These isoprenoids are crucial for the post-translational modification (isoprenylation) of various proteins, including small GTP-binding proteins like Ras and Rho, which are involved in diverse cellular signaling pathways. oup.comresearchgate.netahajournals.org Therefore, while the primary target is cholesterol synthesis, pravastatin's inhibition of the mevalonate pathway also leads to a reduction in the levels of these isoprenoid intermediates, potentially contributing to some of the observed effects of statins beyond lipid lowering. oup.comresearchgate.netahajournals.org
The reduction in mevalonate production ultimately leads to a significant decrease in the de novo synthesis of cholesterol within hepatocytes. patsnap.come-lactancia.orgnih.gov
Downstream Biochemical Cascade and Cellular Regulation
The inhibition of cholesterol synthesis by pravastatin triggers a series of downstream biochemical events aimed at maintaining cellular cholesterol homeostasis.
Modulation of Intracellular Cholesterol Homeostasis
The decrease in intracellular cholesterol levels resulting from HMG-CoA reductase inhibition is sensed by the cell. patsnap.comnih.govijbs.comfrontiersin.org Cells maintain cholesterol homeostasis through a complex regulatory network involving synthesis, uptake, storage, and efflux. nih.govijbs.comfrontiersin.org When intracellular cholesterol concentrations are low, the cell initiates compensatory mechanisms to restore balance. patsnap.comnih.govmdpi.com
A key component of this homeostatic response is the activation of sterol regulatory element-binding proteins (SREBPs), particularly SREBP-2. ijbs.comfrontiersin.orgoup.comasm.orgpnas.orgcore.ac.uk SREBPs are transcription factors that are normally anchored in the endoplasmic reticulum (ER) membrane. ijbs.comfrontiersin.orgoup.com Under conditions of low intracellular cholesterol, SREBP-2 is cleaved and the active N-terminal domain translocates to the nucleus. ijbs.comoup.com
Transcriptional and Post-Transcriptional Regulation of Hepatic LDL Receptor Expression
Upon entering the nucleus, the active form of SREBP-2 binds to specific DNA sequences known as sterol regulatory elements (SREs) located in the promoter regions of genes involved in cholesterol metabolism. oup.compnas.orgcore.ac.uknih.gov One of the primary targets of SREBP-2 is the gene encoding the low-density lipoprotein receptor (LDLR). mdpi.comoup.compnas.orgcore.ac.uk
The binding of SREBP-2 to the SRE in the LDLR gene promoter leads to a significant increase in the transcription of the LDLR gene. oup.compnas.orgcore.ac.uknih.gov This transcriptional upregulation results in increased synthesis of LDL receptor mRNA and, consequently, a greater number of LDL receptors being expressed on the surface of hepatocytes. patsnap.come-lactancia.orgnih.govmdpi.comoup.com
The increased expression of hepatic LDL receptors enhances the liver's ability to bind and internalize circulating low-density lipoprotein (LDL) particles from the bloodstream. patsnap.come-lactancia.orgnih.gov This receptor-mediated uptake of LDL cholesterol is a crucial mechanism for clearing LDL from the circulation, leading to a reduction in plasma LDL cholesterol levels. patsnap.come-lactancia.orgnih.gov
The combined effect of reduced hepatic cholesterol synthesis and increased hepatic LDL receptor expression is the primary mechanism by which pravastatin lowers plasma LDL cholesterol levels. patsnap.come-lactancia.orgnih.gov
Enhanced Receptor-Mediated Catabolism and Clearance of Circulating Lipoproteins
Inhibition of HMG-CoA reductase by pravastatin leads to a reduction in intracellular cholesterol pools within hepatic cells. fda.govmedsafe.govt.nzmedicines.org.aufda.gov This decrease in hepatic cholesterol triggers a compensatory mechanism: an increase in the number of low-density lipoprotein (LDL) receptors on the surface of liver cells. fda.govmedsafe.govt.nzmedicines.org.aufda.govdrugbank.comnih.govhres.ca The increased expression of LDL receptors enhances the liver's capacity to bind and clear circulating LDL particles from the bloodstream through receptor-mediated endocytosis. fda.govmedsafe.govt.nzmedicines.org.aufda.govdrugbank.comnih.govhres.ca This enhanced catabolism and clearance of LDL is a primary mechanism by which pravastatin lowers plasma LDL-cholesterol levels. medicines.org.audrugbank.comnih.gov
Inhibition of Hepatic Very Low-Density Lipoprotein (VLDL) Synthesis and its Precursors
Beyond increasing LDL receptor expression, pravastatin also inhibits the production of LDL by reducing the hepatic synthesis of very low-density lipoprotein (VLDL), which serves as a precursor to LDL. fda.govmedsafe.govt.nzmedicines.org.aufda.govdrugbank.comnih.govhres.cahres.ca By inhibiting HMG-CoA reductase, pravastatin limits the availability of mevalonate, a crucial building block for cholesterol and other lipids required for VLDL assembly and secretion from the liver. drugbank.com Studies have shown that pravastatin can significantly reduce the production rate for VLDL apolipoprotein B (apo B), a key protein component of VLDL. capes.gov.br This reduced synthesis of VLDL contributes to lower circulating levels of VLDL and subsequently, LDL. fda.govmedsafe.govt.nzmedicines.org.aufda.govdrugbank.comnih.govhres.cahres.ca
Impact on Apolipoprotein B and Apolipoprotein A Metabolism
Pravastatin treatment has a notable impact on the metabolism of apolipoproteins, particularly apolipoprotein B (apo B) and apolipoprotein A (apo A). Apo B is a primary structural protein of VLDL, intermediate-density lipoprotein (IDL), and LDL particles, and its levels are strongly correlated with LDL-cholesterol concentrations. fda.govmedicines.org.aunih.gov Pravastatin has been shown to significantly reduce levels of apolipoprotein B. fda.govmedicines.org.audrugbank.comahajournals.orgahajournals.orgnih.gov This reduction is consistent with the decreased synthesis and enhanced clearance of apo B-containing lipoproteins (VLDL, IDL, and LDL) induced by pravastatin. capes.gov.br
Distinctive Mechanistic Attributes of Pravastatin
Pravastatin possesses certain distinctive attributes that differentiate its mechanistic profile from some other statin compounds, particularly concerning its hydrophilicity and how it is administered.
Hydrophilicity and its Mechanistic Role in Organ Selectivity (Hepatoselectivity)
Pravastatin is characterized as a relatively polar, hydrophilic compound. fda.govmedicines.org.au This hydrophilicity plays a significant role in its organ selectivity, particularly its hepatoselectivity (preferential uptake by the liver). drugbank.comresearchgate.nete-lactancia.orgsysrevpharm.orgahajournals.orgnih.gov Unlike more lipophilic statins that can readily diffuse passively across cell membranes into various tissues, pravastatin's uptake into hepatocytes is largely mediated by active transport mechanisms. researchgate.nete-lactancia.orgsysrevpharm.orgnih.gov This active transport into the liver, coupled with limited passive diffusion into non-hepatic tissues due to its hydrophilic nature, contributes to pravastatin's targeted action in the primary site of cholesterol synthesis and LDL clearance. researchgate.nete-lactancia.orgsysrevpharm.orgnih.gov This hepatoselectivity is considered an important property for statins, as the majority of endogenous cholesterol production occurs in the liver. e-lactancia.org
Contrast with Prodrug Activation Mechanisms of Other Statin Compounds
A key distinction of pravastatin is that it is administered in its active hydroxy acid form. medicines.org.audrugbank.comresearchgate.net This contrasts with some other statins, such as simvastatin (B1681759) and lovastatin (B1675250), which are administered as inactive lactone prodrugs. drugbank.comahajournals.orgwikipedia.orgnih.govnih.govpharmgkb.orgoatext.com These prodrugs require hydrolysis in the body, primarily in the liver, to be converted into their pharmacologically active beta-hydroxy acid forms. ahajournals.orgwikipedia.orgpharmgkb.org Pravastatin bypasses this activation step, being directly active upon administration. medicines.org.audrugbank.comresearchgate.net This difference in administration form and activation mechanism contributes to variations in pharmacokinetic profiles and potential drug interactions compared to statins that are metabolized via cytochrome P450 enzymes for activation. researchgate.netpharmgkb.orgoatext.com Pravastatin is not significantly metabolized by cytochrome P450 enzymes, unlike lipophilic statins such as simvastatin and lovastatin which are primarily metabolized by CYP3A4. researchgate.nete-lactancia.orgpharmgkb.orgoatext.commdpi.com
Potential for Pleiotropic Effects via Isoprenoid Pathway Inhibition
While the primary mechanism of pravastatin is the inhibition of cholesterol synthesis and subsequent lipid lowering, statins are also known to exert effects beyond cholesterol reduction, often referred to as pleiotropic effects. mdpi.comnih.govahajournals.orgscienceopen.comresearchgate.net These effects are believed to be mediated, at least in part, by the inhibition of the synthesis of isoprenoid intermediates in the mevalonate pathway, downstream of HMG-CoA reductase. mdpi.comnih.govahajournals.orgscienceopen.comresearchgate.net
Inhibition of HMG-CoA reductase reduces the production of mevalonate, which in turn limits the synthesis of isoprenoids such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). mdpi.comnih.govahajournals.orgscienceopen.comresearchgate.net These isoprenoids are essential for the post-translational modification (prenylation) of various intracellular signaling proteins, including small GTP-binding proteins like Rho, Ras, and Rac. mdpi.comnih.govahajournals.orgscienceopen.comresearchgate.net By inhibiting the production of FPP and GGPP, pravastatin can interfere with the proper localization and function of these proteins, influencing various cellular processes. mdpi.comnih.govahajournals.orgscienceopen.comresearchgate.net
Metabolic Pathways and Biotransformation of Pravastatin
Overview of Pravastatin's Primary Metabolic Fates
Pravastatin (B1207561) is administered in its active hydroxy-acid form and undergoes extensive first-pass extraction in the liver. droracle.ainih.gov Its metabolism is primarily governed by glucuronidation, with minimal processing by cytochrome P450 enzymes. drugbank.com A significant portion of its biotransformation also occurs non-enzymatically in the acidic environment of the stomach. nih.govdrugbank.comresearchgate.net The resulting metabolites are cleared through both renal and hepatic pathways. nih.govresearchgate.net
The metabolism of pravastatin is predominantly driven by glucuronidation reactions. drugbank.com This process involves the conjugation of pravastatin with glucuronic acid, a common pathway for the metabolism of many drugs. Acyl glucuronide formation is a recognized metabolic route for the hydroxy acid forms of statins. nih.gov Studies with expressed UDP glucuronosyltransferases (UGTs) have shown that UGT1A1 and UGT1A3 are capable of forming glucuronide conjugates of statins. nih.gov This pathway is a key part of the hepatic processing of pravastatin. drugbank.com
A defining characteristic of pravastatin's metabolism is the minimal role played by the cytochrome P450 (CYP) enzyme system. nih.govdroracle.ai In vitro and in vivo data confirm that pravastatin is not metabolized to a clinically significant extent by CYP3A4, the enzyme responsible for the metabolism of many other statins. fda.govdroracle.ai This lack of significant CYP-dependent metabolism reduces the potential for certain drug-drug interactions compared to statins that are major substrates for these enzymes. nih.govdroracle.ai
Characterization of Pravastatin Metabolites
Several metabolites of pravastatin have been identified, resulting from isomerization, hydroxylation, and other biotransformation pathways. fda.gov The primary metabolites are formed either through chemical degradation in the stomach or enzymatic action in the liver. nih.govdroracle.ai
The major biotransformation pathways for pravastatin lead to the formation of key metabolites. droracle.ainih.govfda.gov These include:
3α-hydroxy isomer (SQ 31,906): This is a major degradation product and is formed through the isomerization of pravastatin. nih.govfda.gov This conversion can occur non-enzymatically upon exposure to gastric acid. nih.gov
SQ 31,945: This metabolite is the result of enzymatic ring hydroxylation. droracle.aifda.gov
6-epi pravastatin: This is another product of isomerization. droracle.ainih.gov
Other elucidated biotransformation pathways include oxidation of the ester and carboxy side chains, ring oxidation followed by aromatization, and conjugation. fda.gov
The pharmacological activity of pravastatin's metabolites is substantially lower than that of the parent compound. nih.gov The primary metabolite, the 3α-hydroxy isomer (SQ 31,906), possesses only one-tenth to one-fortieth the HMG-CoA reductase inhibitory activity of pravastatin. nih.govfda.gov Other metabolites are generally considered inactive or have clinically negligible activity. drugbank.comnih.gov This contrasts with some other statins, which are administered as inactive prodrugs and are converted to multiple active metabolites. nih.gov
Pravastatin Metabolite Overview This table summarizes the key metabolites of Pravastatin, their formation pathways, and their relative activity.
| Metabolite Name | Formation Pathway | Relative HMG-CoA Reductase Inhibitory Activity |
| 3α-hydroxy isomer (SQ 31,906) | Isomerization (chemical degradation in the stomach) | 1/10 to 1/40 that of Pravastatin nih.govfda.gov |
| SQ 31,945 | Enzymatic Ring Hydroxylation | Inactive fda.gov |
| 6-epi pravastatin | Isomerization | Not specified, but metabolites are generally less active droracle.ainih.govnih.gov |
Elucidation of Comprehensive Biotransformation Pathways
The metabolic journey of pravastatin results in the formation of various metabolites, some of which retain a degree of pharmacological activity. The key biotransformation pathways are detailed below.
Isomerization is a significant metabolic pathway for pravastatin. This process involves the chemical transformation of pravastatin into its isomers, notably 6-epi pravastatin and the 3α-hydroxy isomer, also known as SQ 31,906. droracle.ai The formation of these metabolites can occur through chemical degradation in the acidic environment of the stomach, as well as via enzymatic processes in the liver. nih.gov The 3α-hydroxyisomeric metabolite is known to be an active HMG-CoA reductase inhibitor, although its potency is approximately 2.5 to 10 times less than that of the parent compound, pravastatin. wikipedia.org
Table 1: Major Isomeric Metabolites of Pravastatin
| Metabolite Name | Alternate Name | Formation Process | Pharmacological Activity |
| 6-epi pravastatin | - | Isomerization | Data not available |
| 3α-hydroxy isomer | SQ 31,906 | Isomerization | Active HMG-CoA reductase inhibitor (reduced potency) wikipedia.org |
Another primary biotransformation pathway for pravastatin is enzymatic ring hydroxylation. droracle.ai This reaction introduces a hydroxyl group onto the ring structure of the pravastatin molecule, leading to the formation of metabolites such as SQ 31,945. droracle.ai This process is a key step in the hepatic metabolism of the drug.
While oxidative metabolism is a common pathway for many drugs, specific data detailing ω-1 oxidation or β-oxidation of the side chains of pravastatin are not extensively documented in the reviewed scientific literature.
Detailed evidence for the metabolic pathway involving ring oxidation followed by aromatization for pravastatin is not prominently described in the existing scientific literature.
The direct oxidation of the hydroxyl groups on the pravastatin molecule to form keto metabolites is not established as a major biotransformation pathway. However, some studies have investigated the broader effects of pravastatin on systemic ketone body formation. Research in diabetic patients with hypercholesterolemia indicated that pravastatin treatment was associated with a decrease in plasma levels of acetoacetic acid and a trend towards lower levels of 3-hydroxybutyric acid and total ketone bodies. nih.govjst.go.jp This suggests an indirect influence on ketone metabolism in the liver rather than a direct transformation of the pravastatin structure into a keto derivative. tohoku.ac.jp
Conjugation is a significant route of metabolism for pravastatin, with glucuronidation being the primary mechanism. drugbank.com This process involves the covalent addition of a glucuronic acid moiety to the pravastatin molecule, which increases its water solubility and facilitates its excretion from the body. Sulfation has also been identified as a metabolic pathway for pravastatin in cytosolic hepatocytes. nih.gov
Table 2: Key Metabolic Pathways of Pravastatin and Resulting Metabolites
| Metabolic Pathway | Key Enzymes/Processes | Resulting Metabolites/Products |
| Isomerization | Chemical (stomach acid), Enzymatic (liver) | 6-epi pravastatin, 3α-hydroxy isomer (SQ 31,906) droracle.ai |
| Enzymatic Ring Hydroxylation | Hepatic enzymes | SQ 31,945 droracle.ai |
| Conjugation | Glucuronidation, Sulfation | Pravastatin glucuronide, Sulfate conjugates nih.govdrugbank.com |
Pharmacokinetic Mechanisms of Pravastatin Disposition
Absorption Dynamics and Mechanisms
The absorption of pravastatin (B1207561) from the gastrointestinal tract is a rapid but incomplete process governed by specific transport mechanisms and subject to significant presystemic metabolism.
Site and Rate of Absorption from the Small Intestine
Pravastatin is rapidly absorbed primarily from the upper segments of the small intestine. drugbank.comresearchgate.netnih.govconsensus.appspringermedizin.de Studies in rats have demonstrated that the duodenum is the optimal site for absorption, with absorption rates decreasing progressively through the jejunum and ileum. magtechjournal.comnih.gov Following oral administration, pravastatin reaches its peak plasma concentration within 1 to 1.5 hours, indicating a swift uptake from the gastrointestinal lumen into the portal circulation. drugbank.comresearchgate.net
Role of Carrier-Mediated Transport (e.g., Proton-Coupled) in Intestinal Absorption
The intestinal absorption of pravastatin is not a simple passive diffusion process but is facilitated by specific transporter proteins. Evidence strongly suggests the involvement of a proton-coupled, carrier-mediated transport system. drugbank.comnih.govconsensus.appspringermedizin.de This is further supported by the identification of specific transporters, such as the H+-dependent monocarboxylic acid transporters, that facilitate its uptake. nih.gov Additionally, research has highlighted the role of organic anion transporting polypeptides (OATPs), specifically OATP1A2 and OATP2B1, in mediating the intestinal absorption of pravastatin. nih.gov
Mechanisms of Hepatic Uptake (e.g., Sodium-Independent Bile Acid Transporter)
After being absorbed from the small intestine and entering the portal circulation, pravastatin is efficiently taken up by the liver. This hepatic uptake is a critical step for its therapeutic effect and is mediated by an active transport system. researchgate.netnih.govnih.gov A key transporter involved in this process is a sodium-independent bile acid transporter. drugbank.comnih.govspringermedizin.de More specifically, the organic anion-transporting polypeptide SLCO1B1 (also known as OATP1B1) plays a predominant role, accounting for an estimated 95-99% of pravastatin's uptake into hepatocytes. clinpgx.orgresearchgate.net This active transport into the liver contributes to the drug's hepatoselective action. researchgate.netnih.gov
Extent of First-Pass Extraction in the Liver
Pravastatin undergoes extensive first-pass extraction and metabolism in the liver after oral administration. drugbank.comconsensus.appmedscape.comdroracle.ai The hepatic extraction ratio—the fraction of the drug removed from the blood as it passes through the liver—is high, with estimates around 0.66. nih.govdroracle.ai This means that approximately half to two-thirds of the pravastatin that reaches the liver from the portal vein is immediately extracted and metabolized before it can enter the systemic circulation. researchgate.netnih.govspringermedizin.de This significant first-pass effect is a primary reason for pravastatin's low absolute oral bioavailability, which is approximately 17-18%. drugbank.comconsensus.app
Distribution Characteristics and Determinants
The distribution of pravastatin throughout the body is influenced by its hydrophilic nature and its binding to plasma proteins.
Apparent Volume of Distribution
The apparent volume of distribution (Vd) for pravastatin is relatively small, reported to be approximately 0.5 L/kg in adults. drugbank.comnih.gov This limited volume of distribution is consistent with its hydrophilic properties, which restrict its penetration into non-hepatic tissues. nih.gov In children, the volume of distribution has been reported to be in the range of 31-37 ml/kg. drugbank.comnih.gov
Interactive Data Table: Key Pharmacokinetic Parameters of Pravastatin
| Parameter | Value | Description |
| Time to Peak Plasma Concentration (Tmax) | 1 - 1.5 hours | The time required to reach the maximum drug concentration in the blood after oral administration. |
| Oral Bioavailability | 17 - 18% | The fraction of the orally administered dose that reaches the systemic circulation unchanged. |
| Hepatic Extraction Ratio | ~0.66 | The proportion of the drug extracted by the liver during its first pass through the portal circulation. |
| Apparent Volume of Distribution (Vd) | 0.5 L/kg (adults) | A theoretical volume that the total amount of administered drug would have to occupy to provide the same concentration as it is in blood plasma. |
Plasma Protein Binding Characteristics and Significance for Drug Interactions
Pravastatin exhibits moderate binding to plasma proteins, with approximately 50% of the circulating drug being bound. nih.govdrugs.comwikipedia.org Another radiolabelled study reported that the binding of total radioactivity to plasma proteins averages 45%. nih.gov This characteristic distinguishes it from other, more highly protein-bound statins. nih.govnih.gov
The clinical significance of this lower binding affinity is a reduced potential for displacement-based drug-drug interactions. nih.govsemanticscholar.orgresearchgate.net When drugs are highly bound to plasma proteins, the administration of a second drug that competes for the same binding sites can displace the first, increasing its free (unbound) concentration and potentially leading to toxicity. Because pravastatin's binding is less extensive, it has a weaker tendency to displace other highly protein-bound medications, such as warfarin, which is an important consideration for patients on multiple therapies. nih.gov
| Pharmacokinetic Parameter | Reported Value | Significance |
|---|---|---|
| Plasma Protein Binding | ~50% nih.govdrugs.comwikipedia.org | Moderate binding affinity |
| Significance for Drug Interactions | Lower potential for displacement interactions nih.govnih.gov | Reduced risk of altering free concentrations of other highly bound drugs |
Influence of Efflux and Uptake Transporters (e.g., P-glycoprotein, OATP1B1) on Pravastatin Distribution
The distribution of pravastatin is heavily reliant on the activity of various drug transport proteins. nih.govnih.gov Due to its hydrophilic nature, active transport mechanisms are critical for its movement across cell membranes, particularly into the liver. nih.gov
The primary transporter responsible for the hepatic uptake of pravastatin from the bloodstream is the organic anion transporting polypeptide 1B1 (OATP1B1), which is encoded by the SLCO1B1 gene. drugs.comnih.govclinpgx.org This transporter, located on the sinusoidal membrane of hepatocytes, facilitates the high hepatic extraction of the drug. nih.govbiomedpharmajournal.org The function of OATP1B1 is considered the rate-limiting step in the hepatic clearance of pravastatin. nih.govtandfonline.com Genetic variations (polymorphisms) in the SLCO1B1 gene can lead to decreased transporter function, resulting in significantly higher systemic plasma concentrations of pravastatin and reduced clearance. nih.govclinpgx.org
| Transporter | Type | Role in Pravastatin Disposition | Location |
|---|---|---|---|
| OATP1B1 (SLCO1B1) | Uptake | Mediates hepatic uptake from blood; rate-limiting step in clearance. nih.govclinpgx.orgtandfonline.com | Hepatocyte (sinusoidal membrane) |
| P-glycoprotein (P-gp/ABCB1) | Efflux | Contributes to overall disposition; pravastatin is not a significant inhibitor. clinpgx.orgresearchgate.net | Liver, intestine, kidney, brain |
| MRP2 (ABCC2) | Efflux | Involved in biliary excretion. nih.govclinpgx.org | Hepatocyte (canalicular membrane) |
| BCRP (ABCG2) | Efflux | Contributes to overall disposition. nih.govclinpgx.org | Liver, intestine |
Mechanistic Understanding of Pravastatin's Hepatoselective Disposition
Pravastatin exhibits a high degree of liver selectivity, a key feature of its pharmacokinetic profile. nih.govlivermetabolism.com This hepatoselectivity is primarily attributed to its distinct hydrophilic nature, which limits its ability to passively diffuse into non-hepatic tissues, including the brain. nih.govnih.gov Consequently, its distribution is largely confined to the liver, its primary site of action. livermetabolism.com
Unlike lipophilic statins that can more readily enter various cell types, pravastatin relies on a specific, carrier-mediated active transport system for its entry into hepatocytes. nih.govnih.gov This uptake is managed by a sodium-independent bile acid transporter system, now identified as OATP1B1, on the liver cell surface. nih.govsemanticscholar.orgresearchgate.netnih.gov This active uptake mechanism ensures efficient extraction of pravastatin from the portal vein blood into the liver, with a reported hepatic extraction ratio of 0.66. nih.govresearchgate.net The combination of efficient, transporter-mediated uptake by the liver and poor passive diffusion into other tissues forms the mechanistic basis for pravastatin's hepatoselective disposition. nih.gov
Elimination Pathways and Kinetics
Contribution of Hepatic and Renal Routes to Overall Clearance
Pravastatin is eliminated from the body through a dual pathway, involving both hepatic and renal routes. nih.govsemanticscholar.orgresearchgate.net This balanced clearance mechanism is a notable feature of its pharmacokinetics. Following oral administration, approximately 70% of a radiolabeled dose is recovered in the feces, which reflects both unabsorbed drug and drug excreted into the bile, while about 20% is found in the urine. drugbank.com
Studies on the parent drug have shown that it is cleared more or less equally by both the kidneys and the liver. nih.gov One report specifies that 47% of clearance is via the renal route and 53% is via the hepatic route. nih.gov This dual route of elimination is clinically advantageous, as it reduces the need for significant dosage adjustments in patients with impairment in either renal or hepatic function alone. nih.govnih.govsemanticscholar.org
Mechanisms of Biliary Excretion (e.g., Primary Active Transport)
Biliary excretion is the principal mechanism of pravastatin's hepatic clearance. nih.gov After being taken up into hepatocytes from the portal blood, a significant portion of the drug is actively transported into the bile in its unchanged form. researchgate.net This process is not passive but is mediated by a primary active transport system located on the canalicular membrane of the hepatocyte. nih.govsemanticscholar.org
Research has identified the specific transporter responsible for this step as the canalicular multispecific organic anion transporter (cMOAT), which is now known as multidrug resistance-associated protein 2 (MRP2 or ABCC2). nih.gov In vivo and in vitro studies have demonstrated that the biliary excretion of pravastatin is ATP-dependent and saturable, consistent with active transport. nih.gov While it has been suggested that pravastatin may also be a substrate for the bile salt export pump (BSEP), studies in rats indicated that while high doses of pravastatin could inhibit BSEP-mediated taurocholate excretion, bile acids did not affect the biliary excretion of pravastatin. drugbank.com
Role of Tubular Secretion in Renal Excretion
The renal clearance of pravastatin is predominantly achieved through active tubular secretion in the kidneys. nih.govsemanticscholar.orgresearchgate.net This process involves the transport of the drug from the blood in the peritubular capillaries into the proximal tubules, facilitating its excretion into the urine. nih.gov
The organic anion transporter 3 (OAT3, encoded by the SLC22A8 gene) has been identified as a transporter that may contribute to the urinary excretion of pravastatin. Furthermore, some studies suggest that pravastatin may up-regulate the expression of other transporters in the proximal tubule, such as SLCO4C1, potentially enhancing its own tubular secretion and that of other organic anions. dovepress.com This active secretion mechanism is responsible for the efficient renal elimination of the portion of pravastatin not cleared by the liver.
Elimination Half-Life and Clearance Rates
The disposition of pravastatin from the body is characterized by a relatively rapid elimination half-life and efficient clearance through multiple pathways. The plasma elimination half-life (t½) of pravastatin is generally short, with studies reporting a mean of approximately 1.8 hours in healthy adults. nih.govdrugbank.com The range for the elimination half-life is typically cited as being between 1 to 3 hours. researchgate.netwikipedia.org In specific populations, some variations have been observed; for instance, the half-life may be slightly longer in individuals with hypercholesterolemia, ranging from 2.5 to 3 hours. hres.ca A study conducted in a pediatric population (ages 8-16) with familial hypercholesterolemia determined the half-life to be around 2.5 hours. medscape.com Research has also estimated an apparent half-life of 2 to 3 hours during pregnancy. researchgate.net
Pravastatin is cleared from the systemic circulation via both renal and non-renal mechanisms. Following intravenous administration, total body clearance is nearly evenly divided, with approximately 47% occurring through renal excretion and 53% through non-renal routes, which include biliary excretion and biotransformation. hres.canih.gov After an oral dose, about 20% of the drug is recovered in the urine, while a substantial 70% is eliminated in the feces, reflecting the importance of the hepatic pathway. drugbank.comhres.ca
The following table summarizes key pharmacokinetic parameters related to the elimination of pravastatin.
| Pharmacokinetic Parameter | Value | Population/Condition |
| Elimination Half-Life (t½) | ~1.8 hours | Healthy Adults |
| 1.5 - 2.0 hours | Healthy Subjects | |
| 2.5 - 3.0 hours | Hypercholesterolemic Subjects | |
| 2.5 ± 1.1 hours | Children (8-16 years) | |
| Clearance Routes (IV Admin) | ~47% Renal | Healthy Subjects |
| ~53% Non-Renal | Healthy Subjects | |
| Excretion Routes (Oral Dose) | ~20% Urine | General |
| ~70% Feces | General | |
| Total Plasma Clearance | 6.3 - 13.5 mL/min/kg | Adults |
| 4.0 - 11.0 L/min | Children |
Implications of Dual Elimination Routes for Drug Interaction Potential
The dual routes of elimination for pravastatin, involving both significant renal and hepatic (biliary) clearance, are a defining feature of its pharmacokinetic profile and have important implications for its drug interaction potential. researchgate.netnih.gov This characteristic distinguishes it from other statins that are more heavily reliant on a single pathway, particularly metabolic transformation by the cytochrome P450 (CYP) enzyme system. nih.gov
Furthermore, pravastatin undergoes minimal metabolism by CYP450 enzymes. drugbank.comclinpgx.org Its major metabolites are primarily formed through chemical degradation in the acidic environment of the stomach, not by hepatic enzymatic processes. researchgate.netnih.gov This metabolic profile significantly lowers the risk of interactions with the many drugs that are inhibitors or inducers of the CYP3A4 isoenzyme, a common source of drug-drug interactions for other statins. drugbank.com
The relatively low plasma protein binding of pravastatin (approximately 50%) also contributes to its favorable interaction profile by decreasing the potential for displacement interactions with other highly protein-bound drugs. nih.govnih.gov
Despite this generally low potential for interactions, they are not entirely absent. The risk of myopathy can be increased when pravastatin is co-administered with certain drugs like cyclosporine, fibrates (such as gemfibrozil), and niacin. nih.govnih.gov Interactions can also occur with drugs that inhibit transporter proteins responsible for pravastatin's uptake into the liver, such as Organic Anion Transporting Polypeptide 1B1 (OATP1B1). drugbank.commedscape.com For instance, cyclosporine is a potent inhibitor of OATP1B1 and can significantly increase pravastatin concentrations. nih.govmedscape.com Additionally, while renal impairment may not alter the parent drug's kinetics, it can lead to the accumulation of its metabolites, which may be a consideration in patients with severe kidney disease. nih.govdrugs.comdrugs.com
Chemical Synthesis and Derivatization Strategies for Pravastatin
Semi-Synthetic Production Methodologies
The industrial production of pravastatin (B1207561) predominantly employs a two-step semi-synthetic process. researchgate.netnih.govresearchgate.net This process begins with the fermentation of specific microorganisms to produce a precursor compound, followed by a biotransformation step to yield pravastatin. researchgate.netnih.govresearchgate.net
Fermentation Processes for Precursor Compounds (e.g., Mevastatin (B1676542), Compactin)
The initial step in the semi-synthetic production involves the fermentation of fungal strains to produce natural statins like mevastatin (also known as compactin or ML-236B). researchgate.netwikipedia.orgnih.govrjpbcs.com Notable producers of compactin include Penicillium citrinum, Penicillium cyclopium, and Aspergillus terreus. researchgate.netnih.govrjpbcs.commdpi.com These fungi produce compactin as a secondary metabolite through a polyketide pathway. nih.govijsrch.comresearchgate.net Mevastatin was first isolated from Penicillium citrinum and identified as an HMG-CoA reductase inhibitor. wikipedia.orgnih.gov Another group isolated the same compound from Penicillium brevicompactum, naming it compactin. wikipedia.org
Interactive Table 1: Fungal Strains and their Precursor Statins
| Fungal Strain | Precursor Statin Produced |
| Penicillium citrinum | Compactin (Mevastatin) |
| Penicillium cyclopium | Compactin |
| Aspergillus terreus | Compactin |
| Aspergillus terreus | Lovastatin (B1675250) |
| Penicillium brevicompactum | Compactin |
Biocatalytic Transformations and Enzymatic Hydroxylation (e.g., with Streptomyces carbophilus)
The second step involves the biotransformation of the fermented precursor, compactin, into pravastatin. researchgate.netnih.govresearchgate.net This is primarily achieved through a stereoselective hydroxylation at the C-6 position of compactin. researchgate.netmdpi.com The bacterium Streptomyces carbophilus is widely used for this bioconversion. researchgate.netnih.govmdpi.comresearchgate.netdrugbank.com This organism produces a cytochrome P450 enzyme, specifically CYP105A3 (also known as P450sca-2), which catalyzes this hydroxylation reaction. researchgate.netmdpi.comoup.comnih.gov The gene encoding CYP105sca-2 has been cloned from Streptomyces carbophilus. nih.gov The presence of compactin in the culture medium can enhance the transcription of the cytP-450sca-2 gene, suggesting substrate induction of the enzyme. mdpi.comnih.gov Other Streptomyces species, such as S. hastedi, S. flavovirens, S. rosenchromogenous, S. californicus, and S. exfoliatus, are also known to perform this bioconversion. nih.govmdpi.com
The industrial process typically involves purifying the compactin obtained from fermentation, opening the lactone ring by adding sodium hydroxide, and then converting the open-lactone form of compactin to pravastatin using Streptomyces carbophilus. researchgate.netnih.govmdpi.com While this two-step process is considered efficient, research has explored single-step fermentative methods where the hydroxylation enzyme is introduced into the compactin-producing fungus. researchgate.netijsrch.comresearchgate.netijbbb.org
Multi-Step Chemical and Biocatalytic Syntheses
While the semi-synthetic route is dominant, multi-step chemical and biocatalytic approaches have also been explored for pravastatin synthesis. Chemical synthesis can lead to a mixture of stereoisomers, making the purification challenging and less economically favorable compared to the stereoselective bioconversion. researchgate.net Biocatalysis offers the advantage of high regio- and stereoselectivity, which is crucial for synthesizing complex molecules like pravastatin with multiple chiral centers. Enzymes, particularly monooxygenases and dioxygenases, can catalyze specific hydroxylation reactions. acs.org Efforts have been made to integrate biocatalytic steps into synthetic routes to improve efficiency and selectivity. acs.org
Asymmetric Synthesis Approaches
Asymmetric synthesis aims to synthesize chiral compounds with high enantiomeric or diastereomeric purity. Given the multiple stereogenic centers in pravastatin, asymmetric synthesis is a relevant area of research for developing alternative synthetic routes. acs.orgunits.it
Application of Remote Diastereoselection in Pravastatin Synthesis
Remote diastereoselection involves the control of stereochemistry at a reactive center by a chiral center located elsewhere in the molecule. This strategy has been applied in the asymmetric synthesis of pravastatin. acs.orglookchem.comscilit.comacs.org The first total synthesis of pravastatin described the use of remote diastereoselection in a series of diastereoselective processes to establish the correct stereochemical framework. researchgate.netacs.org These processes included reactions like iodolactonization, Eschenmoser-Claisen rearrangement, intramolecular ene reactions, and diastereoselective condensations. researchgate.netacs.org These approaches highlight the complexity and the need for precise stereochemical control in the total synthesis of pravastatin.
Structure Activity Relationship Sar of Pravastatin and Statin Analogs
Fundamental SAR for HMG-CoA Reductase Inhibition
Statins competitively inhibit HMG-CoA reductase by mimicking the structure of the endogenous substrate, HMG-CoA, and the mevaldyl-CoA transition state intermediate. wikipedia.orgnih.gov This molecular mimicry allows statins to bind to the enzyme's active site with high affinity, thereby blocking the conversion of HMG-CoA to mevalonate (B85504), a rate-limiting step in cholesterol synthesis. ebi.ac.uknih.gov
Importance of Structural Features for Molecular Recognition and Binding Affinity
All statins share essential structural components crucial for their inhibitory activity: a dihydroxyheptanoic acid unit (or a lactone prodrug form that is hydrolyzed to the active acid form) and a ring system with varying substituents. wikipedia.org The dihydroxyheptanoic acid portion is structurally analogous to the HMG-CoA substrate and is critical for binding to the active site of HMG-CoA reductase. wikipedia.org The enzyme exhibits stereoselectivity, necessitating a specific (3R,5R) stereochemistry in this portion for optimal binding. wikipedia.org
Role of the Hydroxyl Group on the Decalin Ring in Pravastatin's Activity and Properties
Pravastatin (B1207561) is derived from the microbial transformation of mevastatin (B1676542) and possesses a substituted decalin-ring structure, classifying it as a type 1 statin. nih.govwikipedia.org A key structural feature distinguishing pravastatin is the presence of a hydroxyl group on the decalin ring. semanticscholar.org This hydroxyl group increases the hydrophilicity of pravastatin compared to more lipophilic statins like lovastatin (B1675250) and simvastatin (B1681759). semanticscholar.orge-lactancia.orgahajournals.orgnih.gov This enhanced hydrophilicity influences its disposition and contributes to its lower penetration into non-hepatic tissues, which may be linked to a lower incidence of certain side effects compared to more lipophilic statins. nih.gove-lactancia.orgahajournals.orgsysrevpharm.org The hydroxyl group on the decalin ring may also contribute to a different pattern of interaction compared to statins like rosuvastatin (B1679574), where a sulfonamide group replaces a similar functionality. nih.gov
Comparative SAR Across Statin Family Members
The statin family includes several members with distinct structural variations that lead to differences in their pharmacological profiles, lipophilicity, and metabolic pathways. These variations contribute to differences in potency, tissue distribution, and potential for drug interactions.
Analysis of Structural Variations and their Impact on Pharmacological Profile
Statins can be broadly classified into Type 1 and Type 2 based on their structural relationship to mevastatin. Type 1 statins (lovastatin, pravastatin, simvastatin) have a substituted decalin ring structure. wikipedia.org Type 2 statins (atorvastatin, fluvastatin, rosuvastatin, pitavastatin) are fully synthetic and feature larger groups linked to the HMG-like moiety, with varying ring structures such as indole (B1671886) (fluvastatin), pyrrole (B145914) (atorvastatin), and pyrimidine (B1678525) (rosuvastatin). wikipedia.org
These structural differences impact their potency and efficacy in lowering lipid levels. While all statins are competitive inhibitors of HMG-CoA reductase, their inhibition constants (Ki) vary, ranging from 2 to 250 nM for representative statins like pravastatin, fluvastatin, cerivastatin, atorvastatin (B1662188), and rosuvastatin. acs.orgresearchgate.net Studies comparing the efficacy of different statins at various doses have shown variations in their ability to reduce LDL-C and elevate HDL-C. sysrevpharm.org
Influence of Lipophilicity/Hydrophilicity on Statin Disposition and Target Specificity
A significant factor influencing the pharmacological profile of statins is their lipophilicity or hydrophilicity, which is determined by the presence of polar or nonpolar substituents on their core structure. ahajournals.orgnih.gov Pravastatin and rosuvastatin are considered hydrophilic statins due to polar substituents like hydroxyl and sulfonamide groups, respectively. ahajournals.orgnih.gov Atorvastatin, simvastatin, lovastatin, fluvastatin, and pitavastatin (B1663618) are generally classified as lipophilic. e-lactancia.orgahajournals.org
Lipophilicity affects how statins are transported into cells. Lipophilic statins can readily diffuse passively across cell membranes, including those of non-hepatic tissues. e-lactancia.orgnih.govsysrevpharm.orgresearchgate.net Hydrophilic statins, on the other hand, primarily rely on carrier-mediated uptake, mainly by organic anion-transporting polypeptides (OATPs) which are predominantly found in the liver. e-lactancia.orgnih.govsysrevpharm.orgresearchgate.net This reliance on active transport contributes to the greater hepatoselectivity observed with hydrophilic statins like pravastatin and rosuvastatin, meaning they are preferentially taken up by liver cells. e-lactancia.orgnih.govsysrevpharm.orgresearchgate.net This selective uptake by the liver is an important property as the liver is the primary site of cholesterol synthesis and the main target organ for statin action. e-lactancia.orgnih.gov The lower penetration of hydrophilic statins into peripheral tissues may contribute to a reduced risk of certain extrahepatic side effects. e-lactancia.orgahajournals.orgsysrevpharm.org
Here is a table summarizing the lipophilicity classification and primary uptake mechanism of some statins:
| Statin | Lipophilicity/Hydrophilicity | Primary Uptake Mechanism in Liver |
| Pravastatin | Hydrophilic | Carrier-mediated (OATP) |
| Rosuvastatin | Hydrophilic | Carrier-mediated (OATP) |
| Atorvastatin | Lipophilic | Passive diffusion |
| Simvastatin | Lipophilic | Passive diffusion |
| Lovastatin | Lipophilic | Passive diffusion |
| Fluvastatin | Lipophilic | Passive diffusion |
| Pitavastatin | Lipophilic | Passive diffusion |
Structural Basis for Differences in Metabolism Pathways (e.g., CYP-mediated vs. non-CYP)
Differences in statin structure also dictate their primary metabolic pathways. Many lipophilic statins, including simvastatin, lovastatin, and atorvastatin, are primarily metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4. ahajournals.org Fluvastatin is mainly metabolized by CYP2C9. ahajournals.org
In contrast, hydrophilic statins like pravastatin and rosuvastatin are not significantly metabolized by the cytochrome P450 system. e-lactancia.orgahajournals.org Pravastatin undergoes minimal hepatic metabolism. wikipedia.org Rosuvastatin is minimally metabolized by CYP2C9 and CYP2C8. mims.com These hydrophilic statins are primarily excreted unchanged. ahajournals.org This difference in metabolic pathways is a crucial aspect of their SAR, influencing their potential for drug-drug interactions involving CYP enzymes.
Here is a table outlining the primary metabolic pathways for some statins:
| Statin | Primary Metabolism Pathway |
| Pravastatin | Minimal hepatic metabolism |
| Rosuvastatin | Minimal CYP metabolism (CYP2C9, CYP2C8) mims.com |
| Atorvastatin | CYP3A4 mediated ahajournals.org |
| Simvastatin | CYP3A4 mediated ahajournals.org |
| Lovastatin | CYP3A and CYP2C8 mediated wikipedia.org |
| Fluvastatin | CYP2C9 mediated ahajournals.org |
| Pitavastatin | Minimal CYP metabolism (CYP2C9, CYP2C8) mims.com |
Pravastatin, a chemical compound known commercially as Pravachol, belongs to the class of medications called statins, which are primarily used to lower cholesterol levels. Its mechanism of action centers on the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a pivotal enzyme in the biosynthesis of cholesterol. wikipedia.orgresearchgate.netnih.gov Understanding the interaction between Pravastatin and HMG-CoA reductase at a molecular level is crucial to elucidating its therapeutic effects.
6.3. Mechanistic Insights from Crystal Structures of HMG-CoA Reductase-Statin Complexes
Crystal structure analysis of HMG-CoA reductase in complex with various statins, including insights applicable to Pravastatin as a Type I statin, has provided detailed understanding of the inhibitory mechanism. Statins function by binding to the active site of HMG-CoA reductase, effectively blocking the access of the natural substrate, HMG-CoA. researchgate.netnih.govustc.edu.cnebi.ac.ukmdpi.com This competitive inhibition arises from the structural similarity between the HMG-like moiety present in all statins and the native substrate HMG-CoA. researchgate.netmdpi.comresearchgate.nethelsinki.fi
X-ray crystallographic studies have revealed that the HMG-like portion of statins occupies the HMG binding site within the enzyme's active site. researchgate.net The hydrophobic groups of statins, which differ between various statin types, occupy a separate binding site that becomes accessible due to the movement of flexible helices in the catalytic domain of the enzyme. researchgate.net This dual interaction contributes to the high affinity of statins for HMG-CoA reductase, which is significantly higher (in the nanomolar range) compared to the affinity of the enzyme for its substrate HMG-CoA (in the micromolar range). helsinki.fiacs.orgmdpi.com
Specific interactions observed in crystal structures highlight the molecular basis of statin binding. The HMG-like moiety of statins forms polar and ionic interactions with residues in the cis-loop of the enzyme's active site. helsinki.fimdpi.comproteopedia.org For Type I statins, such as Pravastatin, the binding involves a decalin ring structure. researchgate.nethelsinki.fi In contrast, Type II statins, like atorvastatin and rosuvastatin, possess a fluorophenyl group and other hydrophobic ring structures that contribute to additional binding interactions. researchgate.nethelsinki.fimdpi.com
Analysis of these complexes indicates that the binding of statins induces conformational changes in the enzyme. For instance, the binding of lovastatin, another Type I statin, to a class II HMG-CoA reductase was shown to displace the flap domain of the enzyme. nih.gov While this observation was in a bacterial enzyme, comparisons with human enzyme structures reveal a similar mode of binding with differences in specific interactions accounting for variations in affinity between statins and different enzyme classes. nih.gov
Detailed research findings from crystallographic studies illustrate the specific amino acid residues involved in the binding of statins to human HMG-CoA reductase. Key polar interactions are formed with residues such as Ser 684, Asp 690, Lys 691, and Lys 692 in the cis-loop. proteopedia.org Hydrogen bond interactions have also been observed between Glu 559 and Asp 767 and the O5-hydroxyl group of statins. proteopedia.org Hydrophobic interactions, mediated by residues like Leu 562, Val 683, Leu 853, Ala 856, and Leu 857, with the hydrophobic ring structures of statins further contribute to the binding affinity. proteopedia.org
The differences in the chemical structures of statins, particularly in their hydrophobic regions, lead to variations in the types and numbers of binding interactions with HMG-CoA reductase. researchgate.net These structural differences and resulting binding characteristics are thought to contribute, at least in part, to the observed differences in the inhibitory potency among various statins. researchgate.netresearchgate.net
Advanced Analytical Methodologies for Pravastatin Quantification and Characterization
Chromatographic Techniques for Pravastatin (B1207561) Analysis
Chromatography, particularly high-performance liquid chromatography (HPLC), stands as a cornerstone for the analysis of pravastatin due to its high resolution, sensitivity, and reproducibility.
HPLC methods are widely employed for the determination of pravastatin in both bulk drug substance and finished dosage forms. These methods offer the necessary precision and accuracy for routine quality control analysis.
Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with ultraviolet (UV) detection is a prevalent and robust method for pravastatin quantification. This technique separates compounds based on their hydrophobicity, utilizing a nonpolar stationary phase and a polar mobile phase.
Several RP-HPLC-UV methods have been developed, demonstrating good separation and sensitivity. For instance, a simple, sensitive, and precise assay was established using a Teknokroma C8 column (5 μm, 25cm × 4.6mm) with a mobile phase of 10 mM ammonium acetate, methanol, and triethylamine (40:60:0.17 v/v/v). nih.gov The detection was carried out at 239 nm, with pravastatin eluting at 2.15 minutes. nih.gov Another method utilized a Zorbax ODS column (250×4.6 mm ×5 µ) with a mobile phase of 0.1% formic acid (pH 3) and methanol (50:50 v/v), with detection at 238 nm and a retention time of 4.44 minutes. japsr.in
The linearity of these methods is typically established over a concentration range suitable for pharmaceutical analysis. For example, one method demonstrated a linearity range of 0.4-1000 μg mL⁻¹ for pravastatin. nih.gov The precision of these methods is generally high, with relative standard deviations (RSD) for intra- and inter-day precision being less than 3%. nih.gov
Interactive Data Table: Examples of RP-HPLC-UV Methods for Pravastatin Analysis
| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Linearity Range (µg/mL) |
| Teknokroma C8 (5 μm, 25cm × 4.6mm) | 10 mM ammonium acetate: methanol: triethylamine (40:60:0.17 v/v/v) | 1.0 | 239 | 2.15 | 0.4-1000 |
| Zorbax ODS (250×4.6 mm ×5 µ) | 0.1% formic acid (pH 3): methanol (50:50 v/v) | 1.0 | 238 | 4.44 | 10–50 |
| Phenomenex® Luna 5μm C18 (150x4.6mm) | Acetonitrile: 0.02M potassium dihydrogen orthophosphate (30:70), pH 3.0 | 1.5 | 240 | - | 35.22-65.40 |
| C8 endcapped (250 × 4 mm, 5 µm) | Acetonitrile: 0.1% phosphoric acid (65:35) | 1.0 | 238 | 2.3 | 28-52 |
| Spherisorb C18 (10μm) 4.6mm × 240mm | Methanol: 0.2mol/L ammonium acetate solution (53 : 47 v/v) | - | 237 | - | - |
Ultra-Performance Liquid Chromatography (UPLC) has emerged as a significant advancement in liquid chromatography, offering faster analysis times and improved resolution compared to conventional HPLC. This is achieved through the use of columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher pressures.
A rapid and specific UPLC-MS/MS method was developed for the determination of pravastatin, along with other compounds, in rat primary hepatocytes, with a total run time of 3.5 minutes. nih.gov This method utilized a gradient elution with a mobile phase consisting of 0.03% acetic acid and methanol at a flow rate of 0.50 mL/min. nih.gov The development of such methods highlights the potential of UPLC to significantly reduce sample analysis time in high-throughput environments.
The optimization of chromatographic parameters is critical for achieving desired separation efficiency, peak shape, and analysis time.
Mobile Phase Composition: The choice of organic modifier (e.g., acetonitrile, methanol) and its ratio with the aqueous phase significantly influences the retention and selectivity of pravastatin. japsr.inijsr.netoup.com For instance, a mobile phase of acetonitrile and 0.1% phosphoric acid (65:35) has been used effectively. oup.com
pH: The pH of the mobile phase is a crucial parameter, as pravastatin is an acidic compound. Adjusting the pH can alter its ionization state and, consequently, its retention on a reversed-phase column. japsr.indergipark.org.tr A study investigating the effect of pH on pravastatin retention demonstrated sigmoidal curves over a pH range of 2.5-8.0. dergipark.org.tr For example, a mobile phase containing 0.1% formic acid was adjusted to pH 3. japsr.in
Flow Rate: The flow rate of the mobile phase affects the analysis time and column efficiency. While higher flow rates can shorten run times, they may also lead to increased backpressure and reduced resolution. Typical flow rates for pravastatin analysis range from 0.8 mL/min to 1.5 mL/min. oup.comnih.govresearchgate.net
Column Chemistry: The choice of stationary phase (e.g., C8, C18) and column dimensions (length, internal diameter, and particle size) plays a vital role in the separation process. C18 columns are commonly used for pravastatin analysis, providing good retention and separation from potential impurities. japsr.indergipark.org.trresearchgate.net
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of pravastatin, particularly in biological matrices where low detection limits are required. This method combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.
LC-MS/MS methods for pravastatin typically involve a sample preparation step, such as liquid-liquid extraction or solid-phase extraction, to remove interferences from the matrix. nih.govnih.gov The analysis is often performed using an electrospray ionization (ESI) source, which can be operated in either positive or negative ion mode. nih.gov
A rapid and sensitive LC-MS/MS assay for the simultaneous quantification of pravastatin and aspirin in human plasma utilized liquid-liquid extraction and a Zorbax SB-C18 column. nih.gov The method had a linear range of 0.50–600.29 ng/mL for pravastatin with a run time of 2.0 minutes. nih.gov Another method for quantifying pravastatin in human plasma achieved a lower limit of quantification (LLOQ) of 0.20 ng/mL.
Interactive Data Table: Examples of LC-MS/MS Methods for Pravastatin Quantification
| Sample Matrix | Extraction Method | Column | Mobile Phase | Ionization Mode | Linear Range (ng/mL) | LLOQ (ng/mL) |
| Human Plasma | Liquid-Liquid Extraction | Zorbax SB-C18 | 5 mM ammonium acetate buffer: acetonitrile (20:80, v/v) | - | 0.50–600.29 | - |
| Human Plasma | Liquid-Liquid Extraction | C18 | Acetonitrile: 5 mM ammonium acetate (90:10, v/v) | ESI Negative | 0.20-499.04 | 0.20 |
| Human Plasma | - | Inertsil ODS-3 (2.1 mm × 50 mm, 5 mm) | - | - | - | - |
| Human Plasma | - | Hypurity Advance C18, 50 × 4.6 mm, 5μm | Acetonitrile: 2 mm ammonium formate (80:20, v/v) | ESI Negative | - | 5.078 |
| Pregnant Patient Plasma | Liquid-Liquid Extraction | Waters Symmetry C18 | Aqueous ammonium acetate buffer (10 mM, 0.05% acetic acid, pH 4.5): acetonitrile (68:32, v/v) | ESI | - | 0.106 |
High-Performance Liquid Chromatography (HPLC)
Electrophoretic Methodologies
Capillary electrophoresis (CE) offers an alternative to HPLC for the analysis of pravastatin. nih.gov This technique separates ions based on their electrophoretic mobility in an electric field. Capillary zone electrophoresis (CZE) is a mode of CE that has been successfully applied to the determination of pravastatin in pharmaceutical dosage forms. srce.hrresearchgate.net
A CZE method was developed for pravastatin determination, achieving rapid migration of the negatively charged pravastatin molecule in an alkaline buffer with an applied electric field of 30 kV. srce.hrresearchgate.net The influence of various parameters, such as the pH and ionic strength of the running buffer, applied voltage, and capillary temperature, on the mobility and sensitivity of the method was evaluated. srce.hrresearchgate.net Detection was performed at 237 nm. srce.hrresearchgate.net Furthermore, a micellar electrokinetic chromatographic approach has been used to separate pravastatin from its degradation products in acidic media. srce.hrresearchgate.net
Spectroscopic Approaches
Spectroscopic methods, particularly those utilizing ultraviolet (UV) absorption, provide simple, rapid, and cost-effective alternatives for pravastatin quantification.
Direct UV spectrophotometry is a straightforward method for the quantification of pravastatin in bulk drug and simple formulations. The method is based on the principle that the absorbance of a solution is directly proportional to the concentration of the absorbing species, as described by Beer's Law. For pravastatin, the maximum absorbance (λmax) is consistently observed at approximately 240 nm when dissolved in solvents like distilled water or methanol. ijisrt.comipindexing.comyoutube.com The method is validated for its linearity, precision, and accuracy, demonstrating a strong correlation between absorbance and concentration within a specific range. ijisrt.com
Table 2: Direct UV Spectrophotometry Parameters for Pravastatin
| Parameter | Value | Source |
| Maximum Absorbance (λmax) | 240 nm | ijisrt.comipindexing.com |
| Solvent | Distilled Water | ijisrt.comyoutube.com |
| Linearity Range | 2-18 µg/mL | ijisrt.com |
| Correlation Coefficient (r²) | 0.9999 | ijisrt.comyoutube.com |
When pravastatin is present in a mixture with other drugs that have overlapping absorption spectra, direct spectrophotometry is not feasible. Derivative spectroscopy can resolve this issue by converting the normal absorption spectrum (zero-order) into its first or second derivative. This technique enhances the resolution of overlapping bands and allows for the quantification of a specific component at the zero-crossing point of the other.
For instance, second-order derivative spectrophotometry has been used for the simultaneous determination of pravastatin and fenofibrate. jparonline.comnih.gov In this method, pravastatin is quantified at 237.6 nm, which corresponds to the zero-crossing point for fenofibrate in the second-derivative spectrum. jparonline.com Similarly, first-derivative spectroscopy has been applied to mixtures of pravastatin sodium and pioglitazone hydrochloride, where pravastatin is measured at 249.7 nm, the zero-crossing point for pioglitazone. nih.govresearchgate.net
Table 3: Derivative Spectroscopy Applications for Pravastatin Quantification
| Method | Co-formulated Drug | Wavelength for Pravastatin (nm) | Linearity Range (µg/mL) | Source |
| Second-Order Derivative | Fenofibrate | 237.6 | 5-20 | jparonline.comnih.gov |
| First-Order Derivative | Pioglitazone HCl | 249.7 | 2-20 | nih.gov |
The Area Under Curve (AUC) method is another UV spectrophotometric technique used for the analysis of drugs in multi-component formulations. Instead of using the absorbance at a single wavelength, this method utilizes the integrated area under the absorption curve over a specific wavelength range. This approach can offer higher selectivity and precision compared to direct absorbance measurements.
A method has been developed for the simultaneous estimation of pravastatin sodium and aspirin using the AUC technique. For the quantification of pravastatin, the area under the curve is measured over the wavelength range of 233-243 nm. The method demonstrated good linearity within the concentration range of 2-18 µg/mL for pravastatin sodium.
Table 4: Area Under Curve (AUC) Method for Pravastatin Sodium
| Parameter | Value | Source |
| Co-formulated Drug | Aspirin | |
| Wavelength Range | 233-243 nm | |
| Solvent | 0.1M Sodium Hydroxide | |
| Linearity Range | 2-18 µg/mL |
The absorption ratio method, also known as the Q-Absorbance or simultaneous equation method (Vierordt's method), is a technique for determining the concentration of two or more components in a mixture. The prerequisite for this method is that the components have different absorption spectra that overlap, and their absorbance is additive.
The method involves measuring the absorbance of the mixture at two different wavelengths, typically the λmax of each of the two drugs. A set of simultaneous equations is then developed using the previously determined absorptivity values of the pure drugs at these two wavelengths. By solving these equations, the concentration of each component in the mixture can be calculated. While reviews of analytical methods for pravastatin mention the use of absorption ratio methods, specific validated applications detailing the absorptivity coefficients at selected wavelengths for a pravastatin-containing mixture were not identified in a comprehensive literature search. ipindexing.comyoutube.com
Laser-Induced Fluorescence (LIF) Detection
Laser-Induced Fluorescence (LIF) is a highly sensitive spectroscopic method used for the quantification of molecules. wikipedia.orgdantecdynamics.com The technique involves exciting a sample with a laser, causing fluorescent molecules within the sample to move to a higher energy state. edinst.comitrcweb.org As these molecules return to their ground state, they emit light (fluorescence), which is captured by a detector. wikipedia.orgedinst.com The intensity of this emitted fluorescence is directly proportional to the concentration of the analyte, allowing for precise quantification. edinst.com
In the context of pravastatin analysis, LIF detection is often coupled with separation techniques like high-performance liquid chromatography (HPLC). nih.govnih.gov This combination allows for both the separation of pravastatin from other components in a sample and its subsequent highly sensitive detection. To enhance fluorescence, pravastatin's carboxyl group can be derivatized with a fluorogenic agent, such as N-Dansylethylenediamine (DNS-ED). nih.gov
One study detailed a method for determining pravastatin sodium in plasma by coupling an immobilized antibody column for extraction with HPLC and a He-Cd laser-induced fluorescence detector. nih.gov This approach achieved an exceptionally low detection limit of 2 picograms per injection, which was noted to be 20 times more sensitive than conventional fluorescence detection methods. nih.gov The limit of quantitation in a 1 mL plasma sample was 100 pg/mL, demonstrating the method's suitability for detecting the low concentrations typically found in biological samples. nih.gov
| Parameter | Value | Reference |
| Detection Limit | 2 pg/injection | nih.gov |
| Quantitation Limit (in plasma) | 100 pg/mL | nih.gov |
| Derivatization Agent | N-Dansylethylenediamine (DNS-ED) | nih.gov |
| Laser Type | He-Cd Laser | nih.gov |
Electroanalytical Techniques
Electroanalytical techniques are a category of methods used for the quantitative analysis of substances based on their electrochemical properties. tandfonline.comtandfonline.com For the determination of statins, including pravastatin, voltammetry and polarography are among the most commonly employed electroanalytical methods. tandfonline.comtandfonline.comresearchgate.net These techniques are applied to analyze both pharmaceutical dosage forms and biological samples. tandfonline.com
Voltammetry measures the current in a solution as the potential is varied. A study of pravastatin's electrochemical behavior using cyclic and square-wave voltammetry at a hanging mercury-drop electrode found that it produces a single voltammetric peak across a pH range of 2.0 to 9.0. nih.gov The reduction of pravastatin was observed to proceed through a relatively stable intermediate. nih.gov
Based on these findings, a sensitive analytical method using adsorptive stripping voltammetry was developed for trace analysis of pravastatin. nih.gov This method demonstrated a linear calibration plot in the concentration range of 8x10⁻⁸ to 5x10⁻⁷ mol L⁻¹. The application of square-wave voltammetry to pharmaceutical dosage forms containing pravastatin yielded results with an acceptable deviation from the stated concentration, indicating its utility for quality control without extensive sample pretreatment. nih.gov
Polarography is a specific type of voltammetry that utilizes a dropping mercury electrode (DME) or a static mercury drop electrode (SMDE) as the working electrode. wikipedia.orglibretexts.org The technique was invented by Jaroslav Heyrovský in 1922 and involves applying a gradually increasing voltage to the electrodes and recording the resulting current. wikipedia.orgslideshare.net The resulting sigmoid-shaped curve provides a diffusion current value that is used to calculate the concentration of the substance being analyzed. unacademy.com
Differential pulse polarography has been successfully used for the determination of pravastatin sodium in tablets. nih.gov This electroanalytical method, like voltammetry, offers a reliable approach for the quantification of pravastatin in pharmaceutical preparations. nih.govresearchgate.net
Method Validation and Research Applications
The validation of an analytical method is crucial to ensure its reliability, accuracy, and reproducibility for its intended purpose. For pravastatin, various analytical methods, particularly HPLC and UPLC, have been developed and validated according to International Council for Harmonisation (ICH) guidelines. researchgate.netjddtonline.infojapsr.in Key validation parameters include:
Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. researchgate.net
Linearity: This demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. For instance, an HPLC method for aspirin and pravastatin showed linearity in the concentration range of 10-30 μg/mL for pravastatin. researchgate.net Another UPLC method for pravastatin sodium tablets reported a linear response with a correlation coefficient (r²) of 0.999. researchgate.netjddtonline.info
Accuracy: This refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies. For an LC-MS/MS method, the percentage recovery for pravastatin was found to be 87.50%. An HPLC method showed mean recovery at 98.36%. japsr.in
Precision: This expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually reported as the relative standard deviation (RSD). An HPLC method for pravastatin in plasma reported intra-assay variability from 0.9% to 3.5% and inter-assay variability from 9.1% to 10.2%. researchgate.net
Ruggedness: This measures the reproducibility of test results under normal, expected operational variations, such as using different analysts, instruments, or laboratories. researchgate.net
Robustness: This parameter assesses a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.netresearchgate.net For an HPLC method, robustness was demonstrated by varying conditions like flow rate and wavelength. japsr.in
Solution Stability: This ensures that the analyte remains stable in solution for a specified period under given conditions without significant degradation. researchgate.net
| Validation Parameter | Finding for Pravastatin Methods | Reference |
| Linearity Range | 10–50 µg/mL (RP-HPLC) | japsr.in |
| 5.078–210.534 ng/ml (LC-MS/MS) | ||
| Correlation Coefficient (r²) | >0.9986 (LC-MS/MS) | |
| 0.999 (UPLC) | researchgate.netjddtonline.info | |
| 0.997 (RP-HPLC) | japsr.in | |
| Accuracy (% Recovery) | 87.50% (LC-MS/MS) | |
| 98.36% (RP-HPLC) | japsr.in | |
| Precision (%RSD) | < 9% (Inter and intra-batch, LC-MS/MS) | |
| 0.9% to 3.5% (Intra-assay, plasma, HPLC) | researchgate.net | |
| 9.1% to 10.2% (Inter-assay, plasma, HPLC) | researchgate.net | |
| Limit of Detection (LOD) | 0.231 µg/mL (RP-HPLC) | japsr.in |
| Limit of Quantification (LOQ) | 5.078 ng/mL (LC-MS/MS) | |
| 0.701 µg/mL (RP-HPLC) | japsr.in |
Quantifying pravastatin in complex biological matrices like plasma and urine is essential for pharmacokinetic and bioequivalence studies. tandfonline.com The presence of numerous endogenous substances in these matrices necessitates highly selective and sensitive analytical methods. tandfonline.com
Several advanced techniques have been successfully applied for this purpose:
HPLC with Laser-Induced Fluorescence (LIF): As previously mentioned, this method provides ultra-sensitive quantification of pravastatin in plasma, making it suitable for studies where very low concentrations are expected. nih.gov The high specificity is achieved through a combination of chromatographic separation and antibody-based extraction. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful and widely used technique for quantifying drugs in biological fluids due to its high sensitivity and specificity. uni-saarland.de A validated LC-MS/MS method for pravastatin in human plasma used solid-phase extraction for sample preparation and had a total run-time of only 2 minutes, making it suitable for high-throughput analysis in clinical studies. The method was validated over a concentration range of 5.078–210.534 ng/mL.
HPLC with UV Detection: Validated HPLC-UV methods have also been developed for determining pravastatin in human plasma and urine. researchgate.net One such method involved automated solid-phase extraction and achieved a limit of quantification of 1.9 ng/ml for plasma. researchgate.net
These methods demonstrate the capability of modern analytical techniques to overcome the challenges posed by complex biological matrices, enabling accurate and reliable quantification of pravastatin for research and clinical applications. tandfonline.com
Development of Multi-Component Analysis Methods involving Pravastatin
The therapeutic landscape for cardiovascular diseases often involves the administration of multiple medications to manage concurrent risk factors. This has necessitated the development of sophisticated analytical methodologies capable of simultaneously quantifying Pravastatin in combination with other active pharmaceutical ingredients (APIs). Such multi-component analysis is crucial for quality control of combination drug products, pharmacokinetic studies, and therapeutic drug monitoring. The primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), often equipped with various detectors.
A significant area of focus has been the development of methods for the simultaneous determination of Pravastatin and other cardiovascular drugs. For instance, combination therapy involving statins and fibrates is common for treating mixed hyperlipidemia. drugs.com To this end, an HPLC method has been developed for the simultaneous determination of Pravastatin and Fenofibrate in pharmaceutical formulations. nih.gov This method utilizes a C18 column with a mobile phase of acetonitrile and 0.1% diethylamine, achieving clear separation with retention times of 2.15 minutes for Pravastatin and 5.79 minutes for Fenofibrate. nih.govresearchgate.net
Similarly, methods for analyzing Pravastatin in combination with antiplatelet agents like Aspirin have been established. A rapid and sensitive liquid chromatography-tandem mass spectrometric (LC-MS/MS) assay has been validated for the simultaneous quantification of Pravastatin and Aspirin in human plasma. researchgate.netresearchgate.net This method allows for a short run time of 2.0 minutes, making it suitable for high-throughput clinical studies. researchgate.net Another stability-indicating HPLC method for the simultaneous quantification of Aspirin and Pravastatin in bulk and tablet forms has also been developed, demonstrating the versatility of chromatographic techniques for different sample matrices. japsonline.com
The scope of multi-component analysis extends to combinations with other classes of cardiovascular drugs as well. A reverse-phase HPLC (RP-HPLC) method was developed for the multicomponent analysis of Pravastatin Sodium and Nebivolol Hydrochloride, a beta-blocker. proquest.comproquest.com This method was validated according to the International Conference on Harmonization (ICH) guidelines and proved to be accurate and precise for the simultaneous estimation of both compounds. proquest.com Furthermore, HPLC methods have been developed for the simultaneous estimation of multiple statins, including Pravastatin, Atorvastatin (B1662188), and Simvastatin (B1681759), in bulk and pharmaceutical dosage forms, which is valuable for quality control in manufacturing.
These advanced analytical methodologies are characterized by their high sensitivity, specificity, and efficiency. pharmatutor.org The choice of method often depends on the specific application, with HPLC with UV detection being widely used for routine quality control, while LC-MS/MS is preferred for bioanalytical applications requiring lower detection limits. pharmatutor.orgresearchgate.netnih.gov The development of these multi-component analysis methods is a testament to the continuous innovation in analytical chemistry, enabling the effective and safe use of combination therapies involving Pravastatin.
Research Findings on Multi-Component Analysis Methods for Pravastatin
Simultaneous Determination of Pravastatin and Fenofibrate
A study focused on developing and validating both HPLC and second-order derivative spectrophotometry for the simultaneous determination of Pravastatin (PS) and Fenofibrate (FF). nih.gov
HPLC Method: nih.gov
Column: Phenyl HYPERSIL C18 (125 mm × 4.6 mm i.d., 5 μm particle diameter)
Mobile Phase: Acetonitrile/0.1 % diethylamine (50:50, V/V, pH 4.5)
Flow Rate: 1.0 mL min-1
Detection: 240 nm
Retention Times: 2.15 min for PS and 5.79 min for FF
Linearity: 5-50 µg mL-1 for PS and 20-200 µg mL-1 for FF
Second-Order Derivative Spectrophotometry: nih.gov
Quantitation Wavelengths: 237.6 nm for PS and 295.1 nm for FF
Linearity: 5-20 µg mL-1 for PS and 3-20 µg mL-1 for FF
Both methods were found to be suitable for their intended purpose after full validation. nih.gov
Simultaneous Estimation of Pravastatin, Atorvastatin, and Simvastatin
An isocratic RP-HPLC method was developed for the simultaneous estimation of three statins.
Column: C18 (150×4.6 mm i.d., 2.7 μm) reversed-phase column
Mobile Phase: Methanol and 0.1 % orthophosphoric acid in water
Flow Rate: 1.0 mL/min
Detection: 238 nm
Retention Times: 3.646 min for Pravastatin, 6.156 min for Atorvastatin, and 11.659 min for Simvastatin
Linearity: 0.12-0.24 mg/mL for Pravastatin and Atorvastatin, and 0.02-0.14 mg/mL for Simvastatin
Accuracy (Recovery): 99.21-100.40% for Pravastatin, 99.87-100.39% for Atorvastatin, and 98.84-100.66% for Simvastatin
The method was found to be efficient, accurate, precise, specific, and economical.
Simultaneous Quantification of Pravastatin and Aspirin in Human Plasma
A rapid and sensitive LC-MS/MS assay was developed for this combination. researchgate.net
Column: Zorbax SB-C18
Mobile Phase: 5 mM ammonium acetate buffer and acetonitrile (20:80, v/v)
Flow Rate: 0.8 mL/min
Detection: Mass Spectrometry (Tandem MS)
Run Time: 2.0 min
Linearity: 0.50–600.29 ng/mL for Pravastatin and 20.07–2012.00 ng/mL for Aspirin
This method is particularly applicable to clinical studies due to its high throughput capacity. researchgate.net
Multi-Component Analysis of Pravastatin Sodium and Nebivolol Hydrochloride
An RP-HPLC method was established for the simultaneous analysis of this statin and beta-blocker combination. proquest.comproquest.com
Column: ODS C-18 (Shim-pack) 250 x 4.6 mm, 5 µm particle size
Mobile Phase: Acetonitrile: Water (20:80)
Flow Rate: 1 ml/min
Detection: 257 nm
Retention Times: 2.092 min for Pravastatin sodium and 3.623 min for Nebivolol Hydrochloride
Accuracy (Recovery): 99.38% for Pravastatin sodium and 100.1% for Nebivolol HCl
The method was validated according to ICH guidelines and found to be suitable for this multi-component analysis. proquest.com
Data Tables
Table 1: HPLC Method for Simultaneous Determination of Pravastatin and Fenofibrate
| Parameter | Pravastatin | Fenofibrate |
|---|---|---|
| Retention Time | 2.15 min | 5.79 min |
| Linearity Range | 5-50 µg/mL | 20-200 µg/mL |
| Correlation Coefficient (R) | 0.999 | 0.996 |
Table 2: RP-HPLC Method for Simultaneous Estimation of Multiple Statins
| Analyte | Retention Time | Linearity Range | Accuracy (Recovery %) |
|---|---|---|---|
| Pravastatin | 3.646 min | 0.12-0.24 mg/mL | 99.21-100.40% |
| Atorvastatin | 6.156 min | 0.12-0.24 mg/mL | 99.87-100.39% |
| Simvastatin | 11.659 min | 0.02-0.14 mg/mL | 98.84-100.66% |
Table 3: LC-MS/MS Method for Simultaneous Quantification of Pravastatin and Aspirin
| Analyte | Linearity Range |
|---|---|
| Pravastatin | 0.50–600.29 ng/mL |
| Aspirin | 20.07–2012.00 ng/mL |
Table 4: RP-HPLC Method for Multi-Component Analysis of Pravastatin and Nebivolol
| Analyte | Retention Time | Average Recovery % |
|---|---|---|
| Pravastatin Sodium | 2.092 min | 99.38% |
| Nebivolol Hydrochloride | 3.623 min | 100.1% |
Q & A
Q. What analytical methods are validated for quantifying pravastatin in pharmaceutical formulations, and how are recovery rates assessed?
Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used, with parameters including a C18 column, mobile phase of methanol:phosphate buffer (pH 3.0), and UV detection at 238 nm. Recovery rates (e.g., 99.55% for Pravachol® tablets) are calculated by comparing experimentally measured concentrations to label claims . Square-wave voltammetry on glassy carbon electrodes offers an alternative method, achieving 98–102% recovery without matrix interference in formulations .
Q. How should clinical trials be designed to evaluate this compound’s efficacy in reducing cardiovascular risk?
The ALLHAT-LLT trial provides a template: a double-blind, placebo-controlled study with ~2,900 participants randomized to this compound (40 mg/day) or placebo. Endpoints include LDL reduction (23% vs. 14% placebo), cardiovascular events, and mortality rates. Stratification by baseline cholesterol and comorbidities ensures generalizability . The PROSPER trial further demonstrates the inclusion of elderly populations (≥70 years) with pre-existing cardiovascular risks .
Q. What methodologies are used to study Pravastatin’s pharmacokinetic interactions with other drugs?
Substitution models (e.g., logit-based demand analysis) quantify how this compound competes with statins like Lipitor or Crestor in clinical settings. For example, 14.4% of Lipitor’s incremental demand is drawn from this compound, reflecting shared metabolic pathways (e.g., CYP450 enzymes). In vitro assays (e.g., hepatic microsome studies) validate these interactions .
Advanced Research Questions
Q. How do comparative efficacy studies address contradictions between this compound and newer statins like Crestor?
Meta-analyses must account for this compound’s weaker LDL-lowering potency (e.g., 23% reduction vs. 55% for high-dose atorvastatin). Adjustments for baseline risk factors (e.g., diabetes, age) and dose equivalence (e.g., 40 mg pravastatin ≈ 10 mg atorvastatin) reduce bias. Contradictions in trial outcomes (e.g., ALLHAT-LLT vs. PROSPER) are resolved by subgroup analysis .
Q. What statistical approaches resolve discrepancies in pravastatin-related data coding?
Inconsistent coding (e.g., 22.4% disagreement in drug comparison studies) is mitigated through inter-rater reliability checks (Cohen’s κ) and adjudication by domain experts. Disputed articles are re-evaluated using predefined criteria (e.g., LDL thresholds, adverse event severity) to ensure reproducibility .
Q. What methodological challenges arise in detecting pravastatin’s matrix effects during formulation analysis?
Excipients in this compound® tablets (e.g., lactose, magnesium stearate) may interfere with voltammetric signals. Standard additions or matrix-matched calibration curves are used to validate accuracy. Recovery studies (e.g., 98–102% in spiked samples) confirm minimal interference .
Q. How do longitudinal studies evaluate this compound’s long-term cognitive effects in elderly populations?
The PROSPER trial’s 3.2-year follow-up used annual cognitive assessments (e.g., Mini-Mental State Examination) and adjusted for confounders like blood pressure variability. No significant cognitive decline was observed, but subgroup analyses identified higher risks in patients with systolic BP fluctuations (>14.8 mmHg) .
Q. What evidence supports bioequivalence between brand-name this compound and generic pravastatin?
Presumed consent laws reduce brand-name prescribing by ~10 percentage points. Bioequivalence studies must meet FDA criteria (90% confidence interval for AUC and Cmax within 80–125%). Pharmacokinetic databases (e.g., PK-DB) provide individualized modeling to address variability in absorption rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
